molecular formula C19H17N3O4 B11373684 2-[1-(3-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(3-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11373684
M. Wt: 351.4 g/mol
InChI Key: YKDNVXOGZXANCT-UHFFFAOYSA-N
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Description

2-[1-(3-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxazole ring fused with a piperidine moiety, which is further substituted with a nitrobenzoyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then reacted with a benzoxazole precursor. The nitrobenzoyl group is introduced through a nitration reaction, followed by acylation to attach the benzoyl group to the piperidine ring. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[1-(3-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzoyl group enhances its reactivity and potential for further chemical modifications, while the benzoxazole ring contributes to its stability and biological activity .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C19H17N3O4/c23-19(14-4-3-5-15(12-14)22(24)25)21-10-8-13(9-11-21)18-20-16-6-1-2-7-17(16)26-18/h1-7,12-13H,8-11H2

InChI Key

YKDNVXOGZXANCT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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